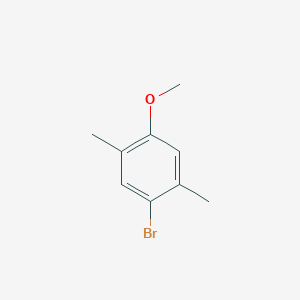

1-Bromo-4-methoxy-2,5-dimethylbenzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-4-methoxy-2,5-dimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrO/c1-6-5-9(11-3)7(2)4-8(6)10/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSSZMKUHFOKNPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Br)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40372910 | |

| Record name | 4-Bromo-2,5-dimethylanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40372910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58106-25-5 | |

| Record name | 4-Bromo-2,5-dimethylanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40372910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Bromo-4-methoxy-2,5-dimethylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Bromo-4-methoxy-2,5-dimethylbenzene for Advanced Research

For Immediate Release to Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-Bromo-4-methoxy-2,5-dimethylbenzene (CAS No. 58106-25-5) , a key aromatic building block in modern organic synthesis. Authored from the perspective of a Senior Application Scientist, this document synthesizes core chemical data, field-proven synthetic insights, and its strategic application in the development of complex molecules.

Core Compound Identity and Physicochemical Properties

This compound is a polysubstituted aromatic halide, valued for its defined substitution pattern which allows for regioselective functionalization. Its structure combines a reactive bromine atom, suitable for cross-coupling reactions, with electron-donating methoxy and methyl groups that modulate the electronic environment of the aromatic ring.

Table 1: Physicochemical and Identification Data

| Property | Value | Source(s) |

| CAS Number | 58106-25-5 | |

| Molecular Formula | C₉H₁₁BrO | |

| Molecular Weight | 215.09 g/mol | |

| Appearance | Solid | |

| Melting Point | 34-38 °C (lit.) | |

| SMILES String | COc1cc(C)c(Br)cc1C | |

| InChI Key | YSSZMKUHFOKNPD-UHFFFAOYSA-N |

Synthesis and Mechanistic Considerations

The synthesis of this compound is most logically achieved via electrophilic aromatic substitution on the electron-rich precursor, 2,5-dimethylanisole. The directing effects of the methoxy and methyl groups are paramount to understanding the regioselectivity of this transformation.

Conceptual Synthesis Workflow

The methoxy group is a strong ortho-, para-director, while the methyl groups are weaker ortho-, para-directors. The position para to the strongly activating methoxy group is occupied by a methyl group. The positions ortho to the methoxy group are sterically distinct. The position between the methoxy and a methyl group (C2) is sterically hindered. Therefore, bromination is anticipated to occur at the less hindered position ortho to the methoxy group (C4), which is also activated by the adjacent methyl groups.

Caption: Synthetic pathway from 2,5-dimethylanisole.

Exemplary Laboratory Protocol: Bromination of 2,5-Dimethylanisole

This protocol is a representative procedure based on established methods for brominating activated aromatic rings. It must be adapted and optimized based on laboratory-specific conditions.

-

Reaction Setup: To a solution of 2,5-dimethylanisole (1.0 eq.) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile, in a round-bottom flask equipped with a magnetic stirrer, add N-bromosuccinimide (NBS) (1.05 eq.) portion-wise at 0 °C.

-

Execution: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The causality for using NBS is its ability to provide a low concentration of electrophilic bromine (Br+), which minimizes over-bromination of the activated ring system. DMF serves as a polar aprotic solvent that facilitates the ionization of the N-Br bond.

-

Monitoring: The reaction progress should be monitored by Thin Layer Chromatography (TTC) or Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the consumption of the starting material.

-

Work-up: Upon completion, the reaction mixture is poured into water and extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel to yield the pure this compound.

Spectroscopic Characterization for Structural Validation

Accurate characterization is essential for confirming the identity and purity of the synthesized compound. Below are the expected spectroscopic data points.

Table 2: Representative Spectroscopic Data

| Technique | Data |

| ¹H NMR | Predicted: Two singlets for the aromatic protons, one singlet for the methoxy protons, and two singlets for the methyl protons. |

| ¹³C NMR | Predicted: Nine distinct signals corresponding to the nine carbon atoms in the molecule. |

| Mass Spec (EI) | Predicted m/z: Molecular ion peaks at ~214 and 216 (due to ⁷⁹Br and ⁸¹Br isotopes in ~1:1 ratio). |

Reactivity and Strategic Applications in Drug Discovery

The synthetic utility of this compound lies in its capacity to serve as a scaffold for building molecular complexity, primarily through palladium-catalyzed cross-coupling reactions.

Key Transformations:

-

Suzuki-Miyaura Coupling: The C-Br bond provides a reactive handle for the formation of C-C bonds with various boronic acids or esters. This is a cornerstone reaction for synthesizing biaryl structures, which are prevalent in pharmaceuticals.

-

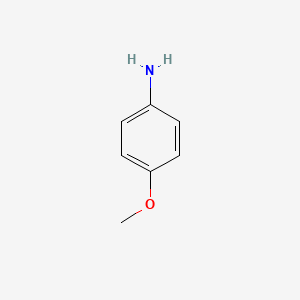

Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds, allowing for the introduction of a wide range of amine functionalities. This is critical for synthesizing arylamines, a common motif in kinase inhibitors and other drug classes.

Caption: Key cross-coupling reactions of the title compound.

Application in Bioactive Molecule Synthesis:

This building block and its close analogs are valuable in medicinal chemistry. For instance, a related compound, 1-bromo-2,5-dimethoxybenzene, serves as a precursor in the synthesis of hydroxylated metabolites of polychlorinated biphenyls (PCBs) for toxicological studies.[1] Furthermore, there are indications that this compound itself may act as a stabilizer of the nf-e2-related factor, suggesting potential applications in developing therapeutics for conditions like pulmonary fibrosis and certain cancers.[2]

Safety and Handling

As a professional research chemical, this compound must be handled with appropriate care in a controlled laboratory environment.

-

Hazard Identification: It is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3]

-

Handling Precautions: Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.[3]

References

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

The Hive. (2005). Synthesis Ideas for 4-bromo,2,5-dimethoxybenzaldehyde. Retrieved from [Link]

- Sigma-Aldrich. (n.d.). Safety Data Sheet for this compound.

-

Song, Y., Parkin, S., & Lehmler, H. J. (2010). 1-Bromo-4-chloro-2,5-dimethoxybenzene. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 2), o339. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Physical Properties of 1-Bromo-4-methoxy-2,5-dimethylbenzene

Introduction

1-Bromo-4-methoxy-2,5-dimethylbenzene is a halogenated aromatic ether. Its structure, featuring a benzene ring substituted with a bromine atom, a methoxy group, and two methyl groups, makes it a valuable intermediate in organic synthesis. This guide provides a comprehensive overview of the key physical properties of this compound, offering insights for researchers, scientists, and professionals in drug development. Understanding these properties is crucial for its effective handling, characterization, and application in various synthetic protocols.

Chemical Identity

| Identifier | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 58106-25-5 | [1][2][3] |

| Molecular Formula | C₉H₁₁BrO | [1][4] |

| SMILES | CC1=CC(=C(C=C1Br)C)OC | [5] |

| InChI | 1S/C9H11BrO/c1-6-5-9(11-3)7(2)4-8(6)10/h4-5H,1-3H3 | [2] |

| InChI Key | YSSZMKUHFOKNPD-UHFFFAOYSA-N | [2][3] |

Physicochemical Properties

A summary of the key physical properties of this compound is presented below. These parameters are fundamental for predicting its behavior in different environments and for designing experimental procedures.

| Property | Value | Source |

| Molecular Weight | 215.09 g/mol | [1][3][4] |

| Appearance | Solid | [2] |

| Melting Point | 34-38 °C (lit.) | [2] |

| Storage Temperature | Room Temperature | [1] |

Experimental Protocol: Melting Point Determination

The melting point of a solid is a critical indicator of its purity. For this compound, a sharp melting range suggests a high degree of purity, whereas a broad range can indicate the presence of impurities. The capillary method is a standard and reliable technique for this determination.[6]

Causality: This method relies on the principle that a pure crystalline solid has a distinct temperature at which it transitions to a liquid. The presence of impurities disrupts the crystal lattice, leading to a depression and broadening of the melting point range.

Workflow for Melting Point Determination

Caption: Workflow for determining the melting point of a solid organic compound using the capillary method.

Step-by-Step Methodology:

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a thin-walled capillary tube to a height of 2-3 mm.[7] Proper packing is crucial for uniform heat transfer.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which provides controlled heating and a means to observe the sample.[7]

-

Heating and Observation: The sample is heated rapidly to a temperature approximately 15-20°C below its expected melting point. The heating rate is then reduced to 1-2°C per minute to allow for thermal equilibrium.[3]

-

Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire solid mass turns into a clear liquid are recorded. This range is the melting point of the substance.

This self-validating system ensures accuracy by employing a slow heating rate near the melting point, which minimizes thermal lag and allows for a precise determination of the phase transition.

Spectroscopic Properties

Spectroscopic data is indispensable for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Experimental Protocol: ¹H NMR Spectroscopy

Causality: The principle behind NMR spectroscopy is that atomic nuclei with a non-zero spin, such as ¹H, will align in an applied magnetic field. The absorption of radiofrequency radiation causes these nuclei to flip to a higher energy state. The precise frequency at which this occurs (the chemical shift) is dependent on the local electronic environment of the nucleus, providing information about its connectivity.[8]

Workflow for ¹H NMR Spectrum Acquisition

Caption: A generalized workflow for acquiring a ¹H NMR spectrum of an organic compound.

Step-by-Step Methodology:

-

Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent, such as chloroform-d (CDCl₃), in an NMR tube.[9] A small quantity of tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm).[10]

-

Instrument Setup: The NMR tube is placed in the spectrometer. The instrument is then "locked" onto the deuterium signal of the solvent and the magnetic field is "shimmed" to achieve homogeneity.[11]

-

Data Acquisition: A series of radiofrequency pulses are applied to the sample, and the resulting signal, known as the Free Induction Decay (FID), is detected.

-

Data Processing: The FID is converted into a frequency-domain spectrum via a Fourier transform. The spectrum is then phased, baseline-corrected, and the signals are integrated to determine the relative number of protons giving rise to each peak.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Experimental Protocol: IR Spectroscopy

Causality: Covalent bonds in a molecule are not rigid; they vibrate at specific frequencies. When infrared radiation is passed through a sample, energy is absorbed at frequencies that correspond to these vibrational modes. This absorption provides a characteristic "fingerprint" of the functional groups present.[12]

Step-by-Step Methodology (Thin Solid Film):

-

Sample Preparation: A small amount of this compound is dissolved in a volatile solvent like methylene chloride.[2]

-

Film Deposition: A drop of this solution is placed on a salt plate (e.g., NaCl or KBr), which is transparent to IR radiation. The solvent is allowed to evaporate, leaving a thin film of the solid compound on the plate.[2][13]

-

Spectrum Acquisition: The salt plate is placed in the sample holder of an IR spectrometer, and the spectrum is recorded.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.

Experimental Protocol: Electron Ionization (EI) Mass Spectrometry

Causality: In EI-MS, a high-energy electron beam bombards the sample molecules in the gas phase. This causes the ejection of an electron from the molecule, forming a positively charged molecular ion (M⁺•). The energy imparted can also cause the molecular ion to fragment into smaller, characteristic ions. The mass-to-charge ratio (m/z) of these ions is then measured.[14][15]

Step-by-Step Methodology:

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, where it is vaporized.

-

Ionization: The gaseous sample molecules are passed through a beam of 70 eV electrons, leading to the formation of the molecular ion and various fragment ions.[16]

-

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.

-

Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio.

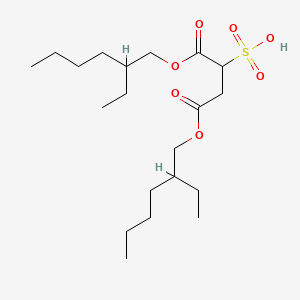

Solubility Profile

The solubility of this compound in various solvents is a key consideration for its use in reactions and purification processes.

Experimental Protocol: Solubility Determination

Causality: The principle of "like dissolves like" is a useful guide for predicting solubility. Polar solvents tend to dissolve polar solutes, and nonpolar solvents dissolve nonpolar solutes. The overall polarity of this compound, with its nonpolar benzene ring and methyl groups and the more polar methoxy and bromo substituents, will determine its solubility in different media.[17]

Step-by-Step Methodology:

-

Sample Preparation: A known mass (e.g., 10 mg) of this compound is placed in a small test tube.

-

Solvent Addition: A measured volume (e.g., 1 mL) of the test solvent is added to the test tube.

-

Observation: The mixture is agitated vigorously for a set period (e.g., 60 seconds).[17] The solubility is observed and categorized as soluble, partially soluble, or insoluble.

-

Heating (Optional): If the compound is insoluble at room temperature, the mixture can be gently heated to determine its solubility at elevated temperatures.

References

-

Melting point determination. (n.d.). Retrieved from [Link]

-

4.3: Melting Point Determination Procedure - Chemistry LibreTexts. (2025, August 20). Retrieved from [Link]

-

Measuring the Melting Point - Westlab Canada. (2023, May 8). Retrieved from [Link]

-

Chemical Properties of Benzene, 1-bromo-4-methoxy- (CAS 104-92-7) - Cheméo. (n.d.). Retrieved from [Link]

-

Benzene, 1-bromo-4-methoxy- - the NIST WebBook. (n.d.). Retrieved from [Link]

-

This compound - PubChemLite. (n.d.). Retrieved from [Link]

-

Benzene, 1-bromo-4-methoxy- - the NIST WebBook. (n.d.). Retrieved from [Link]

-

Benzene, 1-bromo-4-methoxy- - SIELC Technologies. (2018, February 16). Retrieved from [Link]

-

Supporting information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

-

How to Get a Good 1H NMR Spectrum - Department of Chemistry : University of Rochester. (n.d.). Retrieved from [Link]

-

Infrared Spectroscopy - MSU chemistry. (n.d.). Retrieved from [Link]

-

Determination of the density of liquids and solids (regular and irregular) Introduction - WJEC. (n.d.). Retrieved from [Link]

-

1-Bromo-4-iodo-2,5-dimethylbenzene | C8H8BrI | CID 19420753 - PubChem. (n.d.). Retrieved from [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Retrieved from [Link]

-

1-Bromo-2-methoxy-4,5-dimethylbenzene | C9H11BrO | CID 12617740 - PubChem. (n.d.). Retrieved from [Link]

-

The Essential Guide to Electron Ionization in GC–MS | LCGC International. (2019, April 1). Retrieved from [Link]

-

1-bromo-2,5-dimethylbenzene - Stenutz. (n.d.). Retrieved from [Link]

-

3.3E: Experimentally Testing Solvents - Chemistry LibreTexts. (2022, April 7). Retrieved from [Link]

-

NMR Techniques in Organic Chemistry: a quick guide[2]. (n.d.). Retrieved from [Link]

-

1-Bromo-4-fluoro-2,5-dimethylbenzene | C8H8BrF | CID 13553414 - PubChem. (n.d.). Retrieved from [Link]

-

High-Resolution 1H NMR in Solid-Phase Organic Synthesis - American Chemical Society. (n.d.). Retrieved from [Link]

-

3.1: Electron Ionization - Chemistry LibreTexts. (2022, July 3). Retrieved from [Link]

-

Chapter 5: Acquiring 1 H and 13 C Spectra - Books. (2018, September 28). Retrieved from [Link]

-

6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I - KPU Pressbooks. (n.d.). Retrieved from [Link]

-

Infrared Spectroscopy: A Key to Organic Structure - Yale-New Haven Teachers Institute. (n.d.). Retrieved from [Link]

Sources

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 4. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 5. researchgate.net [researchgate.net]

- 6. westlab.com [westlab.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 9. How To [chem.rochester.edu]

- 10. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I [kpu.pressbooks.pub]

- 11. books.rsc.org [books.rsc.org]

- 12. teachersinstitute.yale.edu [teachersinstitute.yale.edu]

- 13. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 14. chromatographyonline.com [chromatographyonline.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 17. chem.ws [chem.ws]

An In-Depth Technical Guide to the Synthesis and Structural Elucidation of 1-Bromo-4-methoxy-2,5-dimethylbenzene

This guide provides a comprehensive technical overview of 1-Bromo-4-methoxy-2,5-dimethylbenzene, a key substituted aromatic intermediate. We will delve into a field-tested synthetic protocol, explore the causal factors guiding the reaction's regioselectivity, and detail the analytical methodologies essential for its structural confirmation. This document is intended for researchers and professionals in organic synthesis and drug development who require a robust understanding of this compound's preparation and characterization.

Compound Identification and Physicochemical Properties

This compound is a polysubstituted aromatic compound. Its structure is characterized by a benzene ring functionalized with a bromine atom, a methoxy group, and two methyl groups. These substituents dictate its reactivity and physical properties.

Table 1: Compound Identifiers and Properties

| Identifier | Value | Source(s) |

| IUPAC Name | This compound | N/A |

| CAS Number | 58106-25-5 | [1] |

| Molecular Formula | C₉H₁₁BrO | [1][2] |

| Molecular Weight | 215.09 g/mol | [3] |

| Appearance | Solid | |

| Melting Point | 34-38 °C | |

| InChI Key | YSSZMKUHFOKNPD-UHFFFAOYSA-N | [3] |

graph "1_Bromo_4_methoxy_2_5_dimethylbenzene" { layout=neato; node [shape=plaintext]; edge [color="#202124"];// Benzene ring C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"];

// Substituents Br [label="Br", fontcolor="#EA4335"]; O [label="O"]; CH3_methoxy [label="CH₃"]; CH3_pos2 [label="H₃C"]; CH3_pos5 [label="CH₃"];

// Aromatic hydrogens H3 [label="H"]; H6 [label="H"];

// Positioning nodes for the ring C1 [pos="0,1.2!"]; C2 [pos="-1.04,0.6!"]; C3 [pos="-1.04,-0.6!"]; C4 [pos="0,-1.2!"]; C5 [pos="1.04,-0.6!"]; C6 [pos="1.04,0.6!"];

// Positioning substituents Br [pos="0,2.4!"]; CH3_pos2 [pos="-2.08,1.2!"]; H3 [pos="-2.08,-1.2!"]; O [pos="0,-2.4!"]; CH3_methoxy [pos="0,-3.6!"]; CH3_pos5 [pos="2.08,-1.2!"]; H6 [pos="2.08,1.2!"];

// Drawing bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

// Double bonds (approximated) edge [style=double]; C1 -- C6; C2 -- C3; C4 -- C5; edge [style=solid];

// Substituent bonds C1 -- Br; C2 -- CH3_pos2; C3 -- H3; C4 -- O; O -- CH3_methoxy; C5 -- CH3_pos5; C6 -- H6; }

Synthesis via Electrophilic Aromatic Bromination

The most direct and common synthesis of this compound is through the electrophilic aromatic substitution of 2,5-dimethylanisole.

Mechanistic Rationale and Regioselectivity

The outcome of this synthesis is governed by the directing effects of the substituents on the starting material, 2,5-dimethylanisole. The methoxy group (-OCH₃) is a powerful activating group and is ortho, para-directing due to its ability to donate electron density to the ring via resonance. The methyl groups (-CH₃) are also activating, ortho, para-directing groups through an inductive effect.

In 2,5-dimethylanisole, the positions ortho to the methoxy group are C2 and C6, and the para position is C4.

-

Position C2 is already substituted with a methyl group.

-

Position C4 is sterically accessible.

-

Position C6 is sterically hindered by the adjacent methyl group at C5.

Therefore, the incoming electrophile (Br⁺) is predominantly directed to the C4 position, which is para to the strongly activating methoxy group and is not sterically congested. The use of a mild and selective brominating agent like N-Bromosuccinimide (NBS) in a polar solvent such as acetonitrile facilitates this specific outcome, often avoiding benzylic bromination of the methyl groups.[4]

Experimental Protocol: Bromination of 2,5-Dimethylanisole

This protocol is a representative procedure for the regiospecific synthesis of the target compound.

Materials:

-

2,5-Dimethylanisole (starting material)[5]

-

N-Bromosuccinimide (NBS)

-

Acetonitrile (CH₃CN), anhydrous

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction

-

Round-bottom flask, magnetic stirrer, dropping funnel, and standard glassware for extraction and filtration.

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2,5-dimethylanisole (1.0 eq.) in anhydrous acetonitrile (approx. 5-10 mL per gram of starting material).

-

Reagent Addition: Cool the solution to 0 °C in an ice bath. Add N-Bromosuccinimide (1.05 eq.) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C. The reaction is often exothermic.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).

-

Quenching: Upon completion, pour the reaction mixture into a separatory funnel containing saturated aqueous sodium thiosulfate to quench any unreacted bromine and destroy excess NBS.

-

Extraction: Add dichloromethane or ethyl acetate to the separatory funnel and shake vigorously. Allow the layers to separate and collect the organic layer. Extract the aqueous layer two more times with the organic solvent.

-

Washing: Combine the organic extracts and wash sequentially with saturated aqueous sodium bicarbonate, water, and finally brine. This removes acidic byproducts and residual water-soluble impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product, an oil or low-melting solid, can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield pure this compound as a white solid.[6]

Structural Elucidation and Spectroscopic Analysis

Confirmation of the synthesized product's identity and purity is achieved through a combination of standard spectroscopic techniques.

¹H NMR Spectroscopy

The proton NMR spectrum provides definitive evidence for the structure. The expected signals are highly characteristic due to the symmetry and substitution pattern of the molecule.

Table 2: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 6.9 - 7.2 | Singlet | 1H | Ar-H | Aromatic proton at C6, adjacent to the bromine atom. |

| ~ 6.6 - 6.8 | Singlet | 1H | Ar-H | Aromatic proton at C3, adjacent to a methyl group. |

| ~ 3.8 | Singlet | 3H | -OCH₃ | Protons of the electron-donating methoxy group. |

| ~ 2.3 | Singlet | 3H | Ar-CH₃ | Protons of one of the aromatic methyl groups. |

| ~ 2.1 | Singlet | 3H | Ar-CH₃ | Protons of the second, chemically distinct aromatic methyl group. |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show 9 distinct signals, corresponding to each unique carbon atom in the molecule. The chemical shifts are influenced by the electronegativity and resonance effects of the substituents.

Infrared (IR) Spectroscopy

The IR spectrum is used to confirm the presence of key functional groups.

Table 3: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 2950 - 3100 | C-H Stretch | Aromatic C-H |

| 2850 - 2960 | C-H Stretch | Aliphatic C-H (in -CH₃ and -OCH₃) |

| ~ 1500, ~1600 | C=C Stretch | Aromatic Ring |

| 1200 - 1250 | C-O Stretch | Aryl Ether (asymmetric) |

| 1020 - 1075 | C-O Stretch | Aryl Ether (symmetric) |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and the presence of a bromine atom. Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio), the molecular ion peak will appear as a characteristic doublet.

-

Molecular Ion (M⁺): A peak at m/z = 214.

-

Isotope Peak (M+2)⁺: A peak of nearly equal intensity at m/z = 216.

This distinctive isotopic pattern is a hallmark of a molecule containing a single bromine atom.

Applications in Research and Development

This compound serves as a valuable building block in organic synthesis. The bromine atom can be readily functionalized through various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds. This makes it a useful precursor for constructing more complex molecules, including potential pharmaceutical agents and materials. For instance, this compound has been investigated for its interaction with Keap1, suggesting potential applications in modulating cellular pathways related to oxidative stress and cancer.[7]

Safety Information

As a laboratory chemical, this compound should be handled with appropriate care.

-

Hazards: It is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.

-

Precautions: Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust or vapors and contact with skin and eyes.

References

-

PubChem. 1-Bromo-4-methoxy-2-methylbenzene Compound Summary. [Link]

-

The Vespiary. Synthesis Ideas for 4-bromo,2,5-dimethoxybenzaldehyde. [Link]

-

ChemBK. 2,5-DIMETHYLANISOLE Product Information. [Link]

-

PubChemLite. This compound. [Link]

-

Carreño, M. C., et al. (1995). N-Bromosuccinimide in Acetonitrile: A Mild and Regiospecific Nuclear Brominating Reagent for Methoxybenzenes and Naphthalenes. The Journal of Organic Chemistry, 60(16), 5328–5331. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. PubChemLite - this compound (C9H11BrO) [pubchemlite.lcsb.uni.lu]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. chemistry.mdma.ch [chemistry.mdma.ch]

- 5. chembk.com [chembk.com]

- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 7. This compound | CymitQuimica [cymitquimica.com]

An In-Depth Technical Guide to 1-Bromo-4-methoxy-2,5-dimethylbenzene: A Versatile Reagent in Medicinal Chemistry

Introduction: Unveiling a Key Building Block in Therapeutic Research

In the landscape of modern drug discovery, the strategic design of small molecule modulators for critical biological pathways is paramount. Halogenated aromatic compounds serve as foundational scaffolds, offering predictable reactivity and vectors for molecular elaboration. 1-Bromo-4-methoxy-2,5-dimethylbenzene is one such scaffold that has emerged as a compound of significant interest. Its utility extends from being a versatile synthetic intermediate to its potential role as a modulator of the Keap1-Nrf2 signaling pathway, a critical cellular defense mechanism against oxidative stress.[1][2]

This guide provides an in-depth examination of this compound, tailored for researchers, medicinal chemists, and drug development professionals. We will move beyond simple data recitation to explore the causality behind its synthesis, the rationale for its application in therapeutic contexts, and the technical considerations for its handling and characterization.

Part 1: Physicochemical and Structural Characteristics

The unique substitution pattern of this compound—a bromine atom for selective functionalization, a methoxy group influencing electronic properties, and two methyl groups providing steric bulk and lipophilicity—defines its chemical behavior and potential applications.

Caption: Chemical structure of this compound.

Table 1: Core Physicochemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₁BrO | [3] |

| Molecular Weight | 215.09 g/mol | [3][4] |

| CAS Number | 58106-25-5 | [3][4] |

| Appearance | Solid | |

| Melting Point | 34-38 °C | |

| Flash Point | >110 °C (>230 °F) - closed cup | |

| Purity | Typically ≥97% | [3][4] |

| InChI Key | YSSZMKUHFOKNPD-UHFFFAOYSA-N | [4] |

| SMILES | COc1cc(C)c(Br)cc1C |

Part 2: Synthesis and Characterization

The synthesis of this compound is typically achieved via electrophilic aromatic substitution on the electron-rich precursor, 2,5-dimethylanisole. The methoxy group is a strong activating group and, along with the methyl groups, directs bromination to the ortho and para positions. The position between the two methyl groups is sterically hindered, favoring bromination at the C1 position.

Field-Proven Synthesis Protocol: Electrophilic Bromination

This protocol is adapted from established methods for the bromination of activated aromatic rings. The choice of a quaternary ammonium tribromide, such as tetrabutylammonium tribromide (Bu₄NBr₃), offers a solid, stable, and safer alternative to handling liquid bromine, providing a controlled release of the electrophile.

Workflow Diagram: Synthesis of this compound

Caption: Experimental workflow for the synthesis of the target compound.

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,5-dimethylanisole (1.0 equivalent) in a suitable solvent such as Dichloromethane (DCM).

-

Reagent Addition: To the stirred solution, add tetrabutylammonium tribromide (Bu₄NBr₃) (1.05 equivalents) in one portion at room temperature.

-

Reaction Execution: Allow the reaction mixture to stir at room temperature for 16-24 hours. The progress should be monitored by Thin-Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any remaining bromine. Transfer the mixture to a separatory funnel.

-

Extraction: Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography on silica gel, eluting with a non-polar solvent system (e.g., 100% hexanes) to afford the pure product.

Analytical Characterization

Post-synthesis, rigorous characterization is essential to confirm the identity and purity of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expect to see two singlets in the aromatic region (around 6.5-7.5 ppm) corresponding to the two non-equivalent aromatic protons. Three singlets should be present in the aliphatic region: one for the methoxy group protons (~3.8 ppm) and two for the non-equivalent methyl group protons (~2.2-2.4 ppm).

-

¹³C NMR: The spectrum will show nine distinct carbon signals. Key signals include the carbon bearing the bromine atom (C-Br) at approximately 115 ppm, the methoxy-bearing carbon (C-O) around 155-160 ppm, and the methoxy carbon itself near 55-60 ppm.

-

-

Mass Spectrometry (MS): Electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) will show a characteristic isotopic pattern for a monobrominated compound, with two major peaks of nearly equal intensity ([M]+ and [M+2]+) separated by 2 m/z units. For C₉H₁₁BrO, the monoisotopic mass is approximately 213.999 Da.[5]

Part 3: Applications in Drug Discovery and Chemical Biology

The primary interest in this compound for drug development professionals lies in its reported activity as a stabilizer of the Nuclear factor erythroid 2-related factor 2 (Nrf2).[1]

Mechanism of Action: Modulation of the Keap1-Nrf2 Pathway

The Keap1-Nrf2 pathway is a master regulator of cellular defense against oxidative and electrophilic stress.[2][6]

-

Under Basal Conditions: The protein Keap1 acts as a negative regulator, binding to the transcription factor Nrf2 in the cytoplasm. This binding facilitates the ubiquitination and subsequent proteasomal degradation of Nrf2, keeping its cellular levels low.[3][6][7]

-

Under Stress Conditions (or with Inducers): Electrophilic molecules can react with reactive cysteine sensors on Keap1. This modification leads to a conformational change in Keap1, preventing it from targeting Nrf2 for degradation. Nrf2 is thus stabilized, accumulates, and translocates to the nucleus.[3][6]

-

Transcriptional Activation: In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of numerous cytoprotective genes, initiating their transcription. These genes encode for antioxidant enzymes (e.g., heme oxygenase-1) and detoxification proteins.[2][3]

This compound is reported to interact with Keap1, functioning as an Nrf2 stabilizer.[1] This action prevents Nrf2 degradation and activates the downstream antioxidant response.

Diagram: The Keap1-Nrf2 Signaling Pathway

Caption: Activation of the Nrf2 pathway by an inducing agent.

Therapeutic Potential

The ability to upregulate the Nrf2-mediated antioxidant response has significant therapeutic implications:

-

Pulmonary Fibrosis: Oxidative stress is a key driver in the pathogenesis of pulmonary fibrosis.[8] By activating Nrf2, compounds like this compound may help mitigate the inflammatory and fibrotic processes in the lungs.[1] This aligns with emerging strategies targeting phosphodiesterase 4B (PDE4B), which also has anti-inflammatory and antifibrotic effects.[9][10]

-

Oncology: The role of the Nrf2 pathway in cancer is complex. While its activation can be chemopreventive in normal cells, many cancer cells hijack this pathway to protect themselves from the oxidative stress induced by chemotherapy, leading to drug resistance.[3] Therefore, while this compound is noted for potential anticancer applications, its mechanism as an Nrf2 stabilizer suggests its utility might be context-dependent, possibly in chemoprevention rather than as a direct cytotoxic agent.[1]

-

Antimicrobial Activity: The compound has been shown to inhibit the growth of Mycobacterium tuberculosis by preventing cell wall synthesis, indicating a potential application in developing new antibiotics.[1]

Part 4: Safety, Handling, and Storage

As a laboratory chemical, proper handling of this compound is crucial for ensuring researcher safety.

Table 2: Hazard and Safety Information

| Category | Description | Source(s) |

| GHS Signal Word | Warning | |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | |

| Precautionary Codes | P261, P264, P271, P280, P302+P352, P305+P351+P338 | |

| Target Organs | Respiratory system | |

| Storage | Store in a cool, dry, well-ventilated area in a tightly sealed container. |

Personal Protective Equipment (PPE) and Handling Guidelines:

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear nitrile or other chemically resistant gloves. A lab coat is required.

-

Respiratory Protection: For operations that may generate dust or aerosols, use a NIOSH-approved respirator (e.g., N95 dust mask).

-

First Aid:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes.

-

Skin: Wash off with soap and plenty of water.

-

Inhalation: Move person to fresh air.

-

Ingestion: Do NOT induce vomiting.

-

In all cases of exposure, seek medical attention.

-

References

-

Supporting information. The Royal Society of Chemistry. [Link]

-

Dinkova-Kostova, A. T., & Abramov, A. Y. (2015). The emerging role of Nrf2 in mitochondrial function. Free Radical Biology and Medicine, 88(Pt B), 179–188. Available at: [Link]

-

Synthesis Ideas for 4-bromo,2,5-dimethoxybenzaldehyde. The Vespiary. [Link]

-

Supporting Information. The Royal Society of Chemistry. [Link]

-

Zhao, Y., et al. (2016). Supporting Information for Visible-light photoredox catalysis enabled bromination of phenols and alkenes. Beilstein Journal of Organic Chemistry. [Link]

-

Supporting Information. The Royal Society of Chemistry. [Link]

-

Segura-Cabrera, A., et al. (2024). Natural Compounds That Activate the KEAP1/Nrf2 Signaling Pathway as Potential New Drugs in the Treatment of Idiopathic Parkinson's Disease. Antioxidants, 13(9), 1109. [Link]

-

This compound. PubChemLite. [Link]

-

Wu, T., et al. (2014). Small Molecule Modulators of Keap1-Nrf2-ARE Pathway as Potential Preventive and Therapeutic Agents. Current medicinal chemistry, 21(24), 2876–2906. [Link]

-

Baird, L., & Dinkova-Kostova, A. T. (2020). The Molecular Mechanisms Regulating the KEAP1-NRF2 Pathway. Journal of Biological Chemistry, 295(16), 5443–5467. [Link]

-

Taguchi, K., & Yamamoto, M. (2017). The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer. Frontiers in immunology, 8, 1018. [Link]

-

Szymański, J., et al. (2025). Bromo Analogues of Active 3,4,5,4′-Tetramethoxy-trans-stilbene (DMU-212)—A New Path of Research to Anticancer Agents. International Journal of Molecular Sciences, 26(23), 17094. [Link]

-

Kolb, M., et al. (2023). Phosphodiesterase 4B inhibition: a potential novel strategy for treating pulmonary fibrosis. European Respiratory Review, 32(167), 220206. [Link]

-

Kolb, M., et al. (2023). Phosphodiesterase 4B inhibition: a potential novel strategy for treating pulmonary fibrosis. European Respiratory Review. [Link]

-

4-Bromo-2-(piperidin-1-yl)thiazol-5-yl-phenyl methanone (12b) inhibits Na+/K+-ATPase and Ras oncogene activity in cancer cells. ResearchGate. [Link]

-

4-Bromoanisole. PubChem. [Link]

-

He, X., et al. (2016). Common and distinct mechanisms of induced pulmonary fibrosis by particulate and soluble chemical fibrogenic agents. Particle and Fibre Toxicology, 13, 9. [Link]

-

1-Bromo-2-methoxy-4,5-dimethylbenzene. PubChem. [Link]

-

Keith, R., & Nambiar, A. M. (2025). Potential of phosphodiesterase 4B inhibition in the treatment of progressive pulmonary fibrosis. Therapeutic Advances in Respiratory Disease, 19. [Link]

-

Richeldi, L., et al. (2022). Trial of a Preferential Phosphodiesterase 4B Inhibitor for Idiopathic Pulmonary Fibrosis. The New England journal of medicine, 386(23), 2178–2187. [Link]

-

Benzene, 1-bromo-2,4-dimethyl-. PubChem. [Link]

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. Small Molecule Modulators of Keap1-Nrf2-ARE Pathway as Potential Preventive and Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. PubChemLite - this compound (C9H11BrO) [pubchemlite.lcsb.uni.lu]

- 6. The Molecular Mechanisms Regulating the KEAP1-NRF2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Screening of Natural Compounds as Activators of the Keap1-Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Common and distinct mechanisms of induced pulmonary fibrosis by particulate and soluble chemical fibrogenic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Phosphodiesterase 4B inhibition: a potential novel strategy for treating pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Synthesis of 1-Bromo-4-methoxy-2,5-dimethylbenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-4-methoxy-2,5-dimethylbenzene is a key aromatic building block in organic synthesis, serving as a versatile intermediate in the development of pharmaceuticals and other complex organic molecules. Its utility stems from the strategic placement of the bromine atom, which allows for a variety of cross-coupling reactions, and the methoxy and dimethyl functionalities that influence the molecule's electronic properties and steric environment. This guide provides a comprehensive overview of a robust and regioselective pathway for the synthesis of this compound, grounded in the principles of electrophilic aromatic substitution.

Strategic Approach to Synthesis: Electrophilic Aromatic Bromination

The most direct and efficient route to this compound is through the electrophilic aromatic substitution (EAS) of the readily available starting material, 2,5-dimethylanisole. This reaction involves the substitution of a hydrogen atom on the aromatic ring with a bromine atom, facilitated by an electrophilic bromine source.

The Chemistry of Regioselectivity

The success of this synthesis hinges on controlling the regioselectivity of the bromination reaction. The starting material, 2,5-dimethylanisole, possesses three activating substituents on the benzene ring: a strongly activating methoxy group (-OCH₃) and two weakly activating methyl groups (-CH₃). In electrophilic aromatic substitution, such activating groups direct incoming electrophiles to the ortho and para positions relative to themselves.

The interplay of these directing effects is crucial for predicting the major product. The methoxy group at position 1 is a powerful ortho, para-director. The methyl groups at positions 2 and 5 are also ortho, para-directors. The cumulative effect of these groups strongly activates the aromatic ring towards electrophilic attack and dictates the position of bromination. The position C4 is para to the strongly directing methoxy group and ortho to the methyl group at C5, making it the most electronically enriched and sterically accessible site for electrophilic attack.

Reaction Mechanism

The synthesis proceeds via a classic electrophilic aromatic substitution mechanism. The brominating agent, in this case, N-Bromosuccinimide (NBS), serves as the source of the electrophilic bromine species.

Caption: Mechanism of electrophilic aromatic bromination.

Experimental Protocol

This protocol details the regioselective bromination of 2,5-dimethylanisole using N-Bromosuccinimide (NBS) as a mild and effective brominating agent. Acetonitrile is employed as the solvent, which has been shown to promote the ionic pathway of bromination with NBS, leading to high yields of the desired nuclear brominated product.[1]

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Role |

| 2,5-Dimethylanisole | 136.19 | 1.36 g | 10.0 | Starting Material |

| N-Bromosuccinimide (NBS) | 177.98 | 1.87 g | 10.5 | Brominating Agent |

| Acetonitrile (CH₃CN) | 41.05 | 50 mL | - | Solvent |

| Saturated Sodium Thiosulfate (Na₂S₂O₃) | - | 20 mL | - | Quenching Agent |

| Saturated Sodium Bicarbonate (NaHCO₃) | - | 20 mL | - | Neutralizing Agent |

| Brine | - | 20 mL | - | Washing Agent |

| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | - | Drying Agent |

| Dichloromethane (CH₂Cl₂) | - | - | - | Extraction Solvent |

Step-by-Step Procedure

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.36 g (10.0 mmol) of 2,5-dimethylanisole in 50 mL of acetonitrile.

-

Addition of NBS: To the stirring solution at room temperature, add 1.87 g (10.5 mmol) of N-Bromosuccinimide in one portion.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system. The reaction is typically complete within 1-2 hours.

-

Work-up: Upon completion, quench the reaction by adding 20 mL of saturated sodium thiosulfate solution to consume any unreacted bromine.

-

Extraction: Transfer the mixture to a separatory funnel and add 50 mL of dichloromethane. Wash the organic layer sequentially with 20 mL of saturated sodium bicarbonate solution and 20 mL of brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound as a solid.

Expected Yield

Based on similar regioselective brominations of substituted anisoles with NBS in acetonitrile, the expected yield of the purified product is high, typically in the range of 90-95%.[1]

Characterization of this compound

The structure and purity of the synthesized compound can be confirmed by standard spectroscopic methods.

-

Appearance: White to off-white solid.

-

Melting Point: 34-38 °C (literature value).

-

¹H NMR (CDCl₃, 400 MHz):

-

δ ~6.9-7.1 ppm (s, 1H, Ar-H)

-

δ ~6.7-6.9 ppm (s, 1H, Ar-H)

-

δ ~3.8 ppm (s, 3H, -OCH₃)

-

δ ~2.3 ppm (s, 3H, Ar-CH₃)

-

δ ~2.2 ppm (s, 3H, Ar-CH₃)

-

-

¹³C NMR (CDCl₃, 101 MHz):

-

δ ~155 ppm (C-OCH₃)

-

δ ~135 ppm (C-Br)

-

δ ~130-132 ppm (Ar-C)

-

δ ~115-120 ppm (Ar-C)

-

δ ~56 ppm (-OCH₃)

-

δ ~16-20 ppm (Ar-CH₃)

-

Experimental Workflow Diagram

Caption: Step-by-step workflow for the synthesis.

Safety Precautions

-

N-Bromosuccinimide is a lachrymator and should be handled in a well-ventilated fume hood.

-

Acetonitrile and dichloromethane are flammable and toxic. Avoid inhalation and skin contact.

-

Standard personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.

Conclusion

This guide outlines a reliable and high-yielding synthesis of this compound through the regioselective bromination of 2,5-dimethylanisole. The use of N-Bromosuccinimide in acetonitrile provides a mild and efficient method, making it suitable for both academic and industrial research settings. The well-understood mechanism of electrophilic aromatic substitution, coupled with the predictable directing effects of the substituents, ensures the formation of the desired product with high purity. This synthetic route offers a practical and scalable approach for obtaining a valuable intermediate for further chemical transformations.

References

- Ganguly, N. C., De, P., & Dutta, S. (2005). Mild Regioselective Monobromination of Activated Aromatics and Heteroaromatics with N-Bromosuccinimide in Tetrabutylammonium Bromide. Synthesis, 2005(07), 1103-1108.

- Carreño, M. C., García Ruano, J. L., Sanz, G., Toledo, M. A., & Urbano, A. (1995). N-Bromosuccinimide in Acetonitrile: A Mild and Regiospecific Nuclear Brominating Reagent for Methoxybenzenes and Naphthalenes. The Journal of Organic Chemistry, 60(16), 5328–5331.

Sources

An In-depth Technical Guide to 1-Bromo-4-methoxy-2,5-dimethylbenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Bromo-4-methoxy-2,5-dimethylbenzene, a polysubstituted aromatic compound of increasing interest in medicinal chemistry and materials science. The primary focus of this document is to establish the definitive International Union of Pure and Applied Chemistry (IUPAC) name through a systematic analysis of nomenclature rules. Beyond nomenclature, this guide delves into the compound's physicochemical properties, outlines a validated synthesis protocol, discusses its mechanism of action as a modulator of the Keap1-Nrf2 pathway, and provides essential safety and handling procedures. This document is intended to serve as a critical resource for researchers engaged in drug discovery and development, offering both foundational knowledge and practical, field-proven insights.

Systematic IUPAC Nomenclature Analysis

The precise naming of chemical structures is fundamental to scientific communication, ensuring clarity, and reproducibility in research. The compound , with substituents bromo, methoxy, and two methyl groups on a benzene ring, requires a systematic application of IUPAC nomenclature rules for polysubstituted benzenes.

Principles of Nomenclature for Polysubstituted Benzenes

For benzene rings with three or more substituents, numerical locants are used to define the positions of the groups. The process follows a clear set of priorities:

-

Parent Structure Identification: If a substituent confers a common name that is accepted by IUPAC (e.g., toluene for methylbenzene, anisole for methoxybenzene), it can be used as the parent name, with the principal functional group assigned to position C1.

-

Lowest Locant Rule: The ring is numbered to assign the lowest possible set of locants to the substituents.

-

Alphabetical Precedence: If the lowest locant rule results in a tie, the substituent that comes first alphabetically is assigned the lowest number. The substituents are then listed in alphabetical order in the final name.

Derivation of the IUPAC Name for the Target Compound

Structure: A benzene ring substituted with one bromo group, one methoxy group, and two methyl groups.

Step 1: Identify Substituents The substituents are:

-

-Br (Bromo)

-

-OCH₃ (Methoxy)

-

-CH₃ (Methyl)

-

-CH₃ (Methyl)

None of the substituents, in this specific arrangement, form a common parent structure like aniline or phenol that would take precedence over the others. While "anisole" (methoxybenzene) or "xylene" (dimethylbenzene) could be considered, using "benzene" as the parent is the most systematic approach to avoid ambiguity.

Step 2: Apply the Lowest Locant Rule We must number the carbon atoms of the benzene ring to give the substituents the lowest possible numerical combination. Let's test the numbering sequence starting from the bromo group, as it comes first alphabetically.

-

Path A (Counter-clockwise): Assigning the bromo group to C1, the next substituent (a methyl group) is at C2, the methoxy group is at C4, and the second methyl group is at C5. This gives the locant set {1, 2, 4, 5} .

-

Path B (Clockwise): Assigning the bromo group to C1, the next substituent (a methyl group) is at C5, the methoxy group is at C4, and the second methyl group is at C2. This also yields the set {1, 2, 4, 5}.

If we start numbering from the methoxy group at C1, the locants would be {1, 2, 4, 5}. Starting from either methyl group also results in the set {1, 2, 4, 5}. Since there is a tie in the locant set, we must use alphabetical order to determine the starting position.

Step 3: Apply Alphabetical Precedence The substituents are alphabetized as "bromo," "methoxy," and "methyl" (the prefix "di" for dimethyl is ignored for alphabetization). "Bromo" comes first. Therefore, the carbon atom bearing the bromo group is assigned position 1.

Step 4: Assemble the Final Name With the numbering established (1-bromo, 2,5-dimethyl, 4-methoxy), we list the substituents alphabetically.

-

Bromo

-

methoxy

-

dimethyl

Combining these elements, the definitive IUPAC name is This compound .[1][2]

Physicochemical and Safety Data

A thorough understanding of a compound's properties is critical for its application in experimental settings.

Key Properties

The quantitative data for this compound are summarized below.

| Property | Value | Source |

| CAS Number | 58106-25-5 | [1][2] |

| Molecular Formula | C₉H₁₁BrO | [2] |

| Molecular Weight | 215.09 g/mol | [1] |

| Appearance | Solid | [1] |

| Melting Point | 34-38 °C | [1] |

| Flash Point | >110 °C (>230 °F) - closed cup | [1] |

| InChI Key | YSSZMKUHFOKNPD-UHFFFAOYSA-N | [1] |

Safety and Handling

This compound is classified with specific hazards that necessitate careful handling to ensure laboratory safety.[1] Safe handling of substituted bromobenzenes involves working in a well-ventilated area, away from heat and ignition sources, and using appropriate personal protective equipment (PPE).[3][4][5][6]

-

Hazard Classifications: Eye Irritant 2, Skin Irritant 2, STOT SE 3 (Specific Target Organ Toxicity - Single Exposure, Respiratory system).[1]

-

Signal Word: Warning.[1]

-

Hazard Statements (H-codes): H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

-

Precautionary Statements (P-codes): P261, P264, P271, P280, P302+P352, P305+P351+P338.[1]

-

Required PPE: N95-type dust mask, safety eyeshields, chemical-resistant gloves.[1][6]

Synthesis and Reactivity

Retrosynthetic Analysis and Proposed Synthesis

The target molecule can be synthesized via electrophilic aromatic substitution on a suitable precursor. The directing effects of the methoxy and methyl groups are key considerations for achieving the desired regiochemistry. The methoxy group is a strong activating, ortho-, para-directing group, while the methyl groups are weakly activating, ortho-, para-directing groups.

A logical precursor is 2,5-dimethylanisole . The methoxy group will strongly direct incoming electrophiles to the ortho (C2, C6) and para (C4) positions. The C2 and C5 positions are already occupied by methyl groups. The C4 position is open and strongly activated by the methoxy group, making it the most probable site for electrophilic substitution.

Caption: Retrosynthetic analysis of the target compound.

Experimental Protocol: Electrophilic Bromination

This protocol describes the regioselective bromination of 2,5-dimethylanisole. Using N-Bromosuccinimide (NBS) in a polar solvent like acetonitrile is a mild and effective method for the nuclear bromination of activated aromatic rings such as methoxybenzenes.[7][8]

Materials:

-

2,5-Dimethylanisole

-

N-Bromosuccinimide (NBS), recrystallized

-

Acetonitrile (CH₃CN), anhydrous

-

Saturated sodium thiosulfate solution (Na₂S₂O₃)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, condenser, and nitrogen inlet

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2,5-dimethylanisole (1.0 eq) in anhydrous acetonitrile under a nitrogen atmosphere.

-

Reagent Addition: Add N-Bromosuccinimide (1.05 eq) to the solution in portions over 15 minutes at room temperature. Causality Note: Portion-wise addition helps control the reaction exotherm.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).

-

Workup: Quench the reaction by adding saturated Na₂S₂O₃ solution to consume any unreacted bromine. Transfer the mixture to a separatory funnel.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution, water, and finally brine. Causality Note: The bicarbonate wash removes acidic byproducts, and the brine wash aids in removing residual water.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield this compound as a solid.

Applications in Drug Development: Targeting the Keap1-Nrf2 Pathway

Recent research has identified this compound as a compound that interacts with the Keap1-Nrf2 signaling pathway. This pathway is a master regulator of the cellular antioxidant response and has become a significant target in therapeutic development for diseases involving oxidative stress and inflammation.[9]

Mechanism of Action

Under normal conditions, the protein Keap1 (Kelch-like ECH-associated protein 1) binds to the transcription factor Nrf2 (nuclear factor erythroid 2-related factor 2), targeting it for ubiquitination and subsequent degradation by the proteasome. This keeps the antioxidant response at a basal level.

Oxidative stress or the presence of small molecule inhibitors can disrupt the Keap1-Nrf2 interaction. This prevents Nrf2 degradation, allowing it to translocate to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various cytoprotective genes, initiating their transcription. These genes encode for Phase II detoxification enzymes and antioxidant proteins like heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).

This compound is believed to act as a direct, non-covalent inhibitor of the Keap1-Nrf2 protein-protein interaction (PPI). By physically blocking the binding site on Keap1, it stabilizes Nrf2, leading to the upregulation of the cell's protective antioxidant machinery. This mechanism has potential therapeutic applications in diseases such as pulmonary fibrosis and certain cancers where modulating oxidative stress is beneficial.

Caption: Proposed mechanism of Keap1-Nrf2 pathway modulation.

Conclusion

This compound is a precisely defined chemical entity whose IUPAC name is derived from a systematic application of nomenclature rules. Its synthesis is achievable through regioselective electrophilic bromination, and its biological activity as an inhibitor of the Keap1-Nrf2 protein-protein interaction positions it as a compound of significant interest for drug discovery. This guide provides the foundational and practical knowledge required for researchers to confidently handle, synthesize, and explore the therapeutic potential of this molecule.

References

-

Discovery of direct inhibitors of Keap1–Nrf2 protein–protein interaction as potential therapeutic and preventive agents. PubMed Central. Available at: [Link]

-

Small molecules inhibiting Keap1–Nrf2 protein–protein interactions: a novel approach to activate Nrf2 function. PubMed Central. Available at: [Link]

-

Understanding the Synthesis and Handling of Bromobenzene. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

-

Bromobenzene - SAFETY DATA SHEET. Penta s.r.o. Available at: [Link]

-

Bromobenzene - Safety Data Sheet. Carl ROTH. Available at: [Link]

-

N-Bromosuccinimide in Acetonitrile: A Mild and Regiospecific Nuclear Brominating Reagent for Methoxybenzenes and Naphthalenes. pubs.acs.org. Available at: [Link]

-

Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. MDPI. Available at: [Link]

Sources

- 1. This compound 98 58106-25-5 [sigmaaldrich.com]

- 2. This compound 98.00% | CAS: 58106-25-5 | AChemBlock [achemblock.com]

- 3. nbinno.com [nbinno.com]

- 4. pentachemicals.eu [pentachemicals.eu]

- 5. carlroth.com [carlroth.com]

- 6. sfdr-cisd-tx.safeschoolssds.com [sfdr-cisd-tx.safeschoolssds.com]

- 7. chemistry.mdma.ch [chemistry.mdma.ch]

- 8. mdpi.com [mdpi.com]

- 9. Discovery of direct inhibitors of Keap1–Nrf2 protein–protein interaction as potential therapeutic and preventive agents - PMC [pmc.ncbi.nlm.nih.gov]

A Multi-Spectroscopic Guide to 1-Bromo-4-methoxy-2,5-dimethylbenzene: Structure, Interpretation, and Protocols

Introduction

In the landscape of pharmaceutical research and fine chemical synthesis, the unambiguous structural confirmation of intermediates and final compounds is paramount. 1-Bromo-4-methoxy-2,5-dimethylbenzene (CAS No: 58106-25-5, Molecular Formula: C₉H₁₁BrO, Molecular Weight: 215.09 g/mol ) is a substituted aromatic compound with applications in organic synthesis.[1] Its utility as a building block necessitates a robust and reliable set of analytical methods for quality control and reaction monitoring. The inherent asymmetry and diverse functional groups—a bromine atom, a methoxy group, and two methyl groups on a benzene ring—provide a rich tapestry of spectral data.

This technical guide provides an in-depth analysis of this compound using a suite of core spectroscopic techniques: Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Moving beyond a simple data repository, this document emphasizes the causality behind the observed spectral features, offering field-proven insights into experimental design and data interpretation. Each section includes a self-validating, step-by-step protocol to ensure data integrity and reproducibility, reflecting best practices in a modern analytical laboratory.

Molecular Structure and Spectroscopic Overview

The arrangement of substituents on the benzene ring dictates the molecule's electronic environment and, consequently, its spectral fingerprint. The methoxy group (-OCH₃) is an activating, ortho-para directing group due to its electron-donating resonance effect. The methyl groups (-CH₃) are weakly activating. The bromine (-Br) is deactivating yet ortho-para directing due to a dominant electron-withdrawing inductive effect balanced by an electron-donating resonance effect. These competing electronic influences create a unique chemical environment for each nucleus, which can be precisely mapped by spectroscopic methods.

Caption: Numbering scheme for this compound.

¹H NMR Spectroscopy: Proton Environment Analysis

Proton NMR (¹H NMR) provides the most direct information about the number and connectivity of hydrogen atoms in a molecule. For this compound, the spectrum is expected to be relatively simple and highly informative.

Data Presentation

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Ar-H (H6) | ~7.15 | Singlet | 1H |

| Ar-H (H3) | ~6.70 | Singlet | 1H |

| O-CH₃ (H9) | ~3.80 | Singlet | 3H |

| Ar-CH₃ (H7) | ~2.35 | Singlet | 3H |

| Ar-CH₃ (H8) | ~2.15 | Singlet | 3H |

Expertise & Experience: Interpreting the Spectrum

The ¹H NMR spectrum provides several key structural confirmations:

-

Aromatic Protons: Two distinct singlets are observed in the aromatic region (typically 6.5-8.0 ppm).[2][3] The downfield shift is a hallmark of protons attached to a benzene ring, caused by the deshielding effect of the ring current.[2] The proton at the C6 position (H6) is expected to be further downfield than the H3 proton. This is because H6 is ortho to the electron-withdrawing bromine atom, while H3 is ortho to the electron-donating methoxy group. The singlet multiplicity arises because neither aromatic proton has an adjacent proton (a neighbor on an adjacent carbon) to couple with.

-

Methoxy Protons: A sharp singlet integrating to three protons is expected around 3.8 ppm. This is a characteristic chemical shift for protons of a methoxy group attached to an aromatic ring.

-

Methyl Protons: Two separate singlets, each integrating to three protons, are anticipated for the two methyl groups attached to the ring. Their distinct chemical shifts are a direct consequence of their different electronic environments. The methyl group at C2 (protons H7) is flanked by a bromine and a carbon-carbon bond, while the methyl group at C5 (protons H8) is adjacent to the methoxy-substituted carbon and another carbon-carbon bond.

Caption: Conceptual grouping of proton environments in ¹H NMR.

Experimental Protocol: ¹H NMR Acquisition

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃). Ensure the solvent is of high purity to avoid extraneous peaks. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if the solvent does not already contain it.

-

Instrument Setup: Insert the NMR tube into the spectrometer. Lock the field onto the deuterium signal of the solvent.

-

Shimming: Perform an automated or manual shimming routine to optimize the homogeneity of the magnetic field, which is critical for achieving sharp peaks and high resolution.[4]

-

Acquisition: Acquire the spectrum using a standard single-pulse experiment. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and 8-16 scans for a sufficient signal-to-noise ratio.

-

Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID). Perform phase correction and baseline correction. Integrate the signals and reference the spectrum to the TMS peak at 0.00 ppm.

¹³C NMR Spectroscopy: The Carbon Skeleton

Carbon-13 NMR spectroscopy maps the carbon framework of the molecule. With proton decoupling, each unique carbon atom typically produces a single sharp peak, making it an excellent tool for confirming the number of distinct carbon environments.

Data Presentation

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale | | :--- | :--- | :--- | :--- | | C 4-OCH₃ | ~155 | Aromatic C attached to electron-donating O | | C 2-CH₃ | ~135 | Aromatic C, substituted | | C 5-CH₃ | ~128 | Aromatic C, substituted | | C 6-H | ~125 | Aromatic C-H | | C 3-H | ~115 | Aromatic C-H, shielded by OCH₃ | | C 1-Br | ~112 | Aromatic C, "heavy atom effect" upfield shift | | O-C H₃ (C9) | ~56 | Methoxy carbon | | Ar-C H₃ (C7) | ~20 | Methyl carbon | | Ar-C H₃ (C8) | ~16 | Methyl carbon |

Expertise & Experience: Interpreting the Spectrum

The molecule's lack of symmetry means that all nine carbon atoms are chemically unique and should produce nine distinct signals in the proton-decoupled ¹³C NMR spectrum.

-

Aromatic Carbons: These appear in the 110-160 ppm range.[2][3] The carbon attached to the methoxy group (C4) will be the most downfield due to the strong deshielding effect of oxygen. Conversely, the carbon bonded to bromine (C1) is shifted upfield due to the "heavy atom effect," a phenomenon where the large electron cloud of heavier halogens increases shielding.[4] The remaining aromatic carbons are assigned based on established substituent effects.

-

Aliphatic Carbons: The methoxy carbon (C9) appears around 55-60 ppm, a characteristic range. The two aromatic-bound methyl carbons (C7, C8) will appear far upfield, typically between 15-25 ppm. Their slightly different shifts reflect their distinct positions on the ring.

Experimental Protocol: ¹³C NMR Acquisition

-

Sample Preparation: Use a more concentrated sample than for ¹H NMR (20-50 mg in ~0.6 mL of solvent) due to the low natural abundance of the ¹³C isotope.

-

Instrument Setup: Lock and shim the instrument as described for ¹H NMR.

-

Acquisition: Use a standard proton-decoupled pulse sequence (e.g., zgpg30). A longer acquisition time and a greater number of scans (e.g., 128-1024 or more) are required. A relaxation delay of 2 seconds is generally sufficient.

-

Processing: Apply Fourier transformation, phasing, and baseline correction. Reference the spectrum using the solvent peak (e.g., CDCl₃ at δ 77.16 ppm).

Infrared (IR) Spectroscopy: Functional Group Identification

IR spectroscopy probes the vibrational modes of molecules, providing a rapid method for identifying the presence of key functional groups.

Data Presentation

| Wavenumber (cm⁻¹) | Intensity | Vibration Assignment |

| 3100-3000 | Medium-Weak | Aromatic C-H Stretch |

| 2990-2850 | Medium | Aliphatic C-H Stretch (CH₃ groups) |

| ~2830 | Medium, Sharp | Methoxy C-H Stretch (O-CH₃) |

| 1600-1450 | Medium-Strong | C=C Aromatic Ring Stretch |

| 1275-1200 | Strong | Aryl-O Asymmetric Stretch (Ar-O-C) |

| 1050-1010 | Strong | Aryl-O Symmetric Stretch (Ar-O-C) |

| 650-550 | Medium | C-Br Stretch |

Expertise & Experience: Interpreting the Spectrum

The IR spectrum serves as a robust confirmation of the molecule's core components:

-

C-H Stretches: A key diagnostic feature is the presence of C-H stretching vibrations both above and below 3000 cm⁻¹. Peaks just above 3000 cm⁻¹ are characteristic of hydrogens on sp²-hybridized carbons (the aromatic ring), while those just below are from hydrogens on sp³-hybridized carbons (the methyl and methoxy groups).[5][6] A sharp, medium-intensity peak around 2830 cm⁻¹ is often characteristic of the methoxy group's symmetric C-H stretch.[7]

-

Aromatic Ring: A series of absorptions between 1600-1450 cm⁻¹ confirms the presence of the benzene ring C=C stretching modes.

-

Ether Linkage: Aryl alkyl ethers, like this compound, typically show two strong, characteristic C-O stretching bands.[8][9] The asymmetric stretch appears at a higher wavenumber (1275-1200 cm⁻¹) and the symmetric stretch at a lower one (1050-1010 cm⁻¹).[7] These strong bands are often the most prominent features in the fingerprint region.

-

Carbon-Halogen Bond: The C-Br stretching vibration is expected at lower wavenumbers, typically in the 650-550 cm⁻¹ range. This region can be complex, but the presence of a band here is consistent with the structure.

Experimental Protocol: ATR-FTIR Acquisition

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Collect a background spectrum of the empty crystal. This is crucial as it is subtracted from the sample spectrum to remove atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Sample Application: If the sample is a solid, place a small amount onto the ATR crystal and apply pressure using the anvil to ensure good contact.

-

Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to produce a spectrum with a good signal-to-noise ratio at a resolution of 4 cm⁻¹.

-

Data Processing: The software automatically performs the background subtraction. A baseline correction may be applied if necessary. Use the software to label the wavenumbers of significant peaks.

Mass Spectrometry: Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight and valuable structural information based on how the molecule fragments under energetic conditions.

Data Presentation

| m/z (mass-to-charge) | Proposed Ion Formula | Proposed Identity / Fragmentation Pathway |

| 214 / 216 | [C₉H₁₁BrO]⁺˙ | Molecular Ion (M⁺˙) , characteristic 1:1 isotope pattern |

| 199 / 201 | [C₈H₈BrO]⁺ | Loss of a methyl radical (•CH₃) from M⁺˙ |